
Ceftaroline fosamil
Descripción general
Descripción
Ceftaroline fosamil is a novel cephalosporin antibacterial agent. It is a prodrug that is converted into its active form, ceftaroline, in the body. This compound is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae . It is primarily used to treat acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia .
Métodos De Preparación
The synthesis of ceftaroline fosamil involves several steps. One method starts with 7-phenylacetamide-3-hydroxy-3-cephalosporin-4-carboxylate-diphenylmethyl as a raw material. This compound undergoes chloridization and reacts with 4-(4-pyridyl)-1,3-thiazole-2-thiol sodium salt at the C-3 site to form a thioether compound. The protecting groups are then removed using p-cresol and immobilized penicillinase. The thioether compound is then subjected to a C-7 site condensation reaction with an acylated AE-active ester, followed by crystallization in acetic acid to yield this compound .
Análisis De Reacciones Químicas
Ceftaroline fosamil undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring.
Hydrolysis: This compound is hydrolyzed in the body to its active form, ceftaroline
Common reagents used in these reactions include triethylamine, ethanol, and hydrochloric acid . The major product formed from the hydrolysis of this compound is ceftaroline, the active antibacterial agent .
Aplicaciones Científicas De Investigación
Community-Acquired Bacterial Pneumonia (CABP)
Ceftaroline fosamil has demonstrated efficacy in treating CABP, particularly in cases caused by resistant pathogens. Clinical trials have shown that it is non-inferior to standard treatments such as ceftriaxone:
- Efficacy : In phase III trials (FOCUS 1 and 2), clinical cure rates for ceftaroline were 84.3% compared to 77.7% for ceftriaxone in clinically evaluable populations .
- Pathogen Coverage : It effectively targets pathogens commonly associated with CABP, including Streptococcus pneumoniae and Staphylococcus aureus .
Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)
Ceftaroline is also indicated for the treatment of ABSSSIs, showing high success rates against both MRSA and methicillin-susceptible S. aureus:
- Clinical Trials : In studies (CANVAS 1 and 2), clinical cure rates were approximately 93% for both ceftaroline and vancomycin plus aztreonam, indicating comparable efficacy .
- Real-World Data : A retrospective study involving 84 cases showed a high success rate with minimal adverse effects, reinforcing its clinical utility in real-life settings .
Pharmacokinetics and Pharmacodynamics
This compound exhibits a favorable pharmacokinetic profile:
- Dose-Proportionality : The drug shows linear pharmacokinetics, with a half-life that supports dosing every 8 to 12 hours depending on the severity of the infection .
- Target Attainment : Studies indicate that at standard doses, ceftaroline achieves higher pharmacokinetic/pharmacodynamic target attainment compared to other antibiotics like ceftriaxone .
Data Tables
Application | Efficacy Rate | Pathogens Targeted | Comparative Agent |
---|---|---|---|
CABP | 84.3% | S. pneumoniae, S. aureus | Ceftriaxone |
ABSSSIs | ~93% | MRSA, MSSA | Vancomycin + Aztreonam |
Case Study 1: Treatment of CABP
In a clinical trial involving patients with CABP caused by S. pneumoniae, ceftaroline demonstrated a clinical cure rate of 85.5%, significantly higher than ceftriaxone's cure rate of 68.6% .
Case Study 2: Management of ABSSSIs
A retrospective analysis of patients treated with ceftaroline for ABSSSIs found that out of 152 patients with MRSA infections, 93.4% achieved clinical success . This highlights ceftaroline's effectiveness in managing severe skin infections.
Mecanismo De Acción
Ceftaroline fosamil works by binding to penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting cell wall synthesis. This leads to cell lysis and death of the bacteria. The high affinity of ceftaroline for PBPs, particularly PBP2a in MRSA, is responsible for its potent antibacterial activity .
Comparación Con Compuestos Similares
Ceftaroline fosamil is unique among cephalosporins due to its broad-spectrum activity and effectiveness against resistant strains like MRSA. Similar compounds include:
Ceftobiprole: Another fifth-generation cephalosporin with activity against MRSA.
Ceftaroline: The active form of this compound.
Ceftriaxone: A third-generation cephalosporin with broad-spectrum activity but less effective against resistant strains
This compound stands out due to its ability to treat both Gram-positive and Gram-negative infections, including those caused by resistant bacteria .
Propiedades
Key on ui mechanism of action |
Ceftaroline fosamil is an antibacterial drug. |
---|---|
Número CAS |
229016-73-3 |
Fórmula molecular |
C24H26N8O10PS4+ |
Peso molecular |
745.8 g/mol |
Nombre IUPAC |
acetic acid;(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C22H21N8O8PS4.C2H4O2/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4)/p+1/b26-13-;/t14-,19-;/m1./s1 |
Clave InChI |
UGHHNQFYEVOFIV-VRDMTWHKSA-O |
SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] |
SMILES isomérico |
CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)O |
SMILES canónico |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)O |
Apariencia |
Solid powder |
Key on ui other cas no. |
229016-73-3 |
Solubilidad |
>100 mg/ml |
Sinónimos |
4-[2-[[(6R,7R)-2-Carboxy-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-pyridinium Inner Salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ceftaroline exert its antibacterial effect?
A1: Ceftaroline functions as a bactericidal agent by binding to penicillin-binding proteins (PBPs) in bacteria [, ]. This binding disrupts the synthesis of peptidoglycans, essential components of the bacterial cell wall, ultimately leading to bacterial cell death [, ].
Q2: What makes ceftaroline effective against methicillin-resistant Staphylococcus aureus (MRSA)?
A2: Unlike other β-lactams, ceftaroline possesses a high affinity for PBP2a, an enzyme responsible for methicillin resistance in MRSA [, ]. This strong binding enables ceftaroline to effectively inhibit PBP2a and overcome the resistance mechanism employed by MRSA [, ].
Q3: What is the significance of the time above the minimum inhibitory concentration (T>MIC) for ceftaroline?
A3: Similar to other cephalosporins, the T>MIC is a crucial pharmacodynamic parameter for ceftaroline []. It represents the duration for which the concentration of free ceftaroline in the bloodstream remains above the minimum inhibitory concentration required to inhibit bacterial growth []. This parameter is a reliable predictor of ceftaroline's efficacy [, ].
Q4: What clinical trials have been conducted to assess the efficacy of ceftaroline fosamil?
A4: Several phase III clinical trials, including FOCUS 1, FOCUS 2, CANVAS 1, and CANVAS 2, have evaluated this compound's efficacy [, , , , , , ]. These trials demonstrated non-inferiority of this compound to ceftriaxone for community-acquired pneumonia (CAP) and to vancomycin plus aztreonam for complicated skin and soft tissue infections (cSSTIs) []. Notably, this compound demonstrated high cure rates against infections caused by Streptococcus pneumoniae and MRSA in these trials [, , , , ].
Q5: What evidence supports the use of this compound in pediatric populations?
A5: Population pharmacokinetic (PK) modeling and target attainment simulations incorporating data from pediatric studies have supported the safety and efficacy of this compound in children []. These analyses led to the approval of specific dose regimens for children aged 2 months to <18 years by both the FDA and EMA []. Clinical trials, such as NCT01400867, NCT01530763, and NCT01669980, further assessed the safety and effectiveness of this compound in pediatric patients with ABSSSIs and CABP, showing promising results [, , ].
Q6: What is the molecular formula and weight of this compound?
A6: this compound has a molecular formula of C20H21N8O10PS and a molecular weight of 624.5 g/mol.
Q7: Are there any spectroscopic data available for this compound?
A7: While spectroscopic data is not extensively discussed in the provided research papers, standard analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed for the characterization of this compound and its metabolites [, ].
Q8: What are the known mechanisms of resistance to ceftaroline?
A8: Resistance to ceftaroline can emerge through various mechanisms, including mutations in PBPs, particularly PBP2a []. Mutations outside the transpeptidase-binding pocket of PBP2a, along with alterations in other PBPs like PBP2, PBP3, and PBP4, can also contribute to resistance [, ].
Q9: Is there cross-resistance between ceftaroline and other antibiotics?
A9: While ceftaroline demonstrates activity against some strains resistant to other antibiotics, cross-resistance can occur. For instance, ceftaroline shows limited activity against Enterobacteriaceae producing extended-spectrum β-lactamases (ESBLs) and strains exhibiting resistance to ceftazidime [, ]. Additionally, mutations in PBPs that confer resistance to ceftaroline may also impact susceptibility to other β-lactams [, , ].
Q10: What is known about the safety profile of this compound?
A10: Clinical trials have shown this compound to be generally well-tolerated with a safety profile comparable to other cephalosporins [, , , , , ]. The most common adverse events reported include diarrhea, nausea, headache, and infusion site reactions [, , , , , ].
Q11: What is the recommended dosage adjustment for this compound in patients with renal impairment?
A11: Dosage adjustments are necessary for patients with moderate to severe renal impairment to avoid ceftaroline accumulation []. Specific recommendations for dosage adjustments based on creatinine clearance levels are provided in the drug label [].
Q12: How is this compound metabolized and excreted?
A12: this compound, administered intravenously, is rapidly metabolized to its active form, ceftaroline []. Ceftaroline is primarily eliminated by renal excretion, making dosage adjustments crucial in patients with renal insufficiency [].
Q13: Are there any known drug interactions with this compound?
A13: While specific drug interactions are not extensively discussed in the provided research papers, clinicians should consider potential interactions based on ceftaroline's metabolism and excretion pathways. Further research is necessary to fully elucidate the potential for drug interactions with this compound.
Q14: What are the ongoing research areas for ceftaroline?
A14: Ongoing research focuses on optimizing this compound usage, particularly in complex clinical scenarios like hospital-acquired pneumonia and ventilator-associated pneumonia []. Understanding the emergence and spread of ceftaroline resistance mechanisms is another crucial research focus [, ]. Additionally, exploring the potential of ceftaroline in combination therapies with other antibiotics is an active area of investigation [, ].
Q15: What are some future directions in ceftaroline research?
A15: Investigating novel drug delivery systems for targeted therapy and developing strategies to mitigate or circumvent ceftaroline resistance mechanisms are crucial areas for future research []. Further exploration of ceftaroline's activity against emerging pathogens and its potential applications in combination therapies will likely shape the future of this important antibiotic.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.